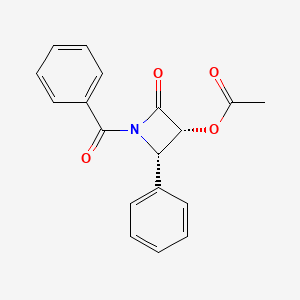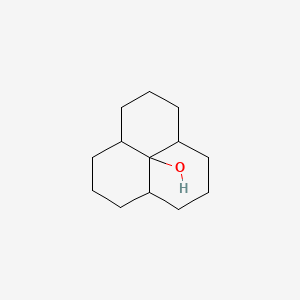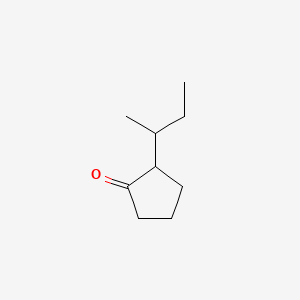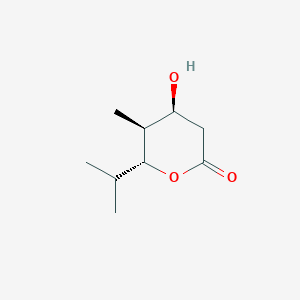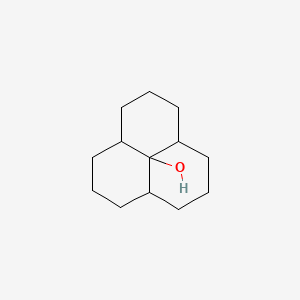
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a carboxylic acid ester group and a substituted aziridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or through the cyclization of a haloamine.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted aziridines, open-chain amines or thiols.
科学研究应用
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive aziridine ring.
作用机制
The mechanism of action of 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) involves the interaction of its aziridine ring with various molecular targets. The ring strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This reactivity can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
2-Aziridinecarboxylicacid, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Aziridinepropanoic acid: Contains a longer carbon chain compared to 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI).
N-Methylaziridine: Lacks the carboxylic acid ester group but contains a methyl group on the nitrogen atom.
Uniqueness
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a methyl and a propyl group on the aziridine ring, along with the ester functionality, distinguishes it from other aziridine derivatives.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
methyl (2S,3R)-3-methyl-3-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-4-5-8(2)6(9-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m1/s1 |
InChI 键 |
CMGUHCHHNFFCKY-HTRCEHHLSA-N |
手性 SMILES |
CCC[C@@]1([C@H](N1)C(=O)OC)C |
规范 SMILES |
CCCC1(C(N1)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


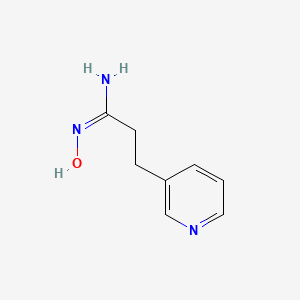

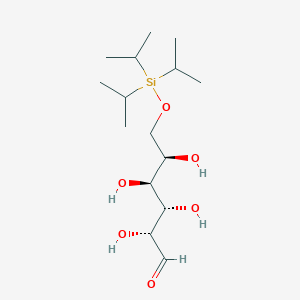
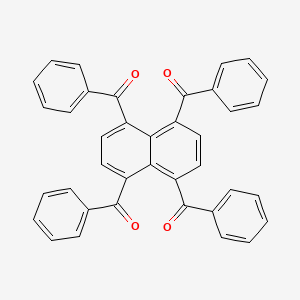
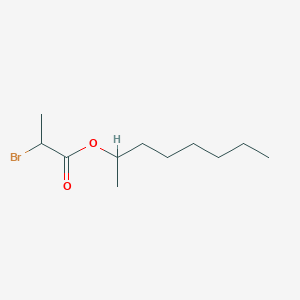
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)

